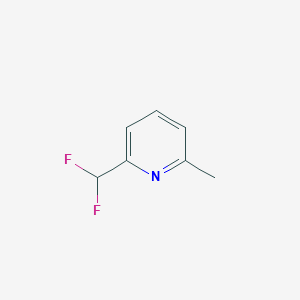

2-(Difluoromethyl)-6-methylpyridine

Description

BenchChem offers high-quality 2-(Difluoromethyl)-6-methylpyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(Difluoromethyl)-6-methylpyridine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-(difluoromethyl)-6-methylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7F2N/c1-5-3-2-4-6(10-5)7(8)9/h2-4,7H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUEDRKKLXVSNPQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC=C1)C(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7F2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90716744 | |

| Record name | 2-(Difluoromethyl)-6-methylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90716744 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1029691-30-2 | |

| Record name | 2-(Difluoromethyl)-6-methylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90716744 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 2-(Difluoromethyl)-6-methylpyridine

Introduction

2-(Difluoromethyl)-6-methylpyridine is a substituted pyridine derivative of significant interest in medicinal and agricultural chemistry. Its structure, featuring a pyridine core with a methyl group at the 6-position and a difluoromethyl group at the 2-position, imparts a unique combination of electronic and steric properties. The difluoromethyl (CF₂H) group, in particular, is a crucial modulator of physicochemical characteristics. It is recognized as a bioisostere of hydroxyl, thiol, or amine moieties, capable of acting as a hydrogen bond donor while simultaneously increasing lipophilicity and metabolic stability.[1] This strategic combination makes the molecule an attractive building block in the design of novel pharmaceuticals and agrochemicals, where fine-tuning properties like solubility, permeability, and target engagement is paramount.[1] This guide provides a comprehensive overview of the core physicochemical properties of 2-(Difluoromethyl)-6-methylpyridine, details experimental protocols for their determination, and discusses the implications of its structural attributes.

Core Physicochemical Properties

The functional characteristics of a chemical entity in a biological system are dictated by its physicochemical properties. For 2-(Difluoromethyl)-6-methylpyridine, these properties are influenced by the interplay between the electron-donating methyl group and the electron-withdrawing, lipophilic difluoromethyl group on the aromatic pyridine ring. A summary of its key properties is presented below.

| Property | Value | Source(s) |

| CAS Number | 1029691-30-2 | [2][3] |

| Molecular Formula | C₇H₇F₂N | [2][3] |

| Molecular Weight | 143.13 g/mol | [2][3] |

| Boiling Point | 149.3 ± 35.0 °C (Predicted) | [2] |

| Density | 1.128 ± 0.06 g/cm³ (Predicted) | [2] |

| pKa (Predicted) | Not explicitly found; likely lower than 2-methylpyridine (5.94) due to the electron-withdrawing CF₂H group. | [4] |

| Appearance | Not explicitly stated; likely a liquid at room temperature. | |

| Solubility | No quantitative data found. Expected to have moderate aqueous solubility. | |

| Storage | Store at 0-8 °C | [3] |

Insight & Causality: The predicted boiling point of ~149 °C is significantly higher than that of the parent 2-methylpyridine (128-129 °C), which can be attributed to the increased molecular weight and polarity introduced by the difluoromethyl group.[2][4] Similarly, the predicted density is higher than that of 2-methylpyridine (~0.943 g/mL).[2][4] The pKa of the pyridinium ion is expected to be lower than the 5.94 value for 2-methylpyridine due to the strong electron-withdrawing inductive effect of the two fluorine atoms, which reduces the basicity of the pyridine nitrogen.[4][5]

Experimental Characterization Protocols

To ensure scientific integrity, the properties of 2-(Difluoromethyl)-6-methylpyridine must be determined empirically. Below are detailed, field-proven methodologies for characterizing key physicochemical parameters.

Protocol 1: Determination of Octanol-Water Partition Coefficient (LogP) by Shake-Flask Method

The LogP value is a critical measure of a compound's lipophilicity, directly influencing its absorption, distribution, metabolism, and excretion (ADME) profile. The shake-flask method remains the gold standard for its determination.

Methodology:

-

Preparation of Solutions:

-

Prepare a stock solution of 2-(Difluoromethyl)-6-methylpyridine in a suitable solvent (e.g., DMSO) at a concentration of 10 mM.

-

Prepare a series of calibration standards by diluting the stock solution in a 50:50 (v/v) mixture of n-octanol and water.

-

-

Partitioning:

-

Add a known volume of the stock solution to a mixture of HPLC-grade n-octanol and water, pre-saturated with each other for at least 24 hours.

-

Vigorously shake the mixture in a sealed vial for 1 hour at a controlled temperature (e.g., 25 °C) to ensure equilibrium is reached.

-

Centrifuge the vial at 3000 rpm for 10 minutes to achieve complete phase separation.

-

-

Quantification:

-

Carefully sample an aliquot from both the aqueous and the n-octanol layers.

-

Analyze the concentration of the compound in each phase using a validated analytical method, typically reverse-phase HPLC with UV detection.

-

-

Calculation:

-

Calculate LogP using the formula: LogP = log₁₀([Compound]octanol / [Compound]water)

-

Self-Validation & Trustworthiness: The protocol's integrity is maintained by running a system suitability test with a compound of known LogP (e.g., caffeine) before the experiment. The mass balance should also be calculated to ensure that the total amount of compound recovered from both phases is within 95-105% of the initial amount added, confirming no degradation or adsorption to the vial occurred.

Caption: Workflow for LogP determination via the shake-flask method.

Protocol 2: Aqueous Solubility Determination by HPLC-UV

Aqueous solubility is fundamental to drug delivery and formulation. This protocol outlines a reliable method for its measurement.

Methodology:

-

Sample Preparation:

-

Add an excess amount of 2-(Difluoromethyl)-6-methylpyridine to a known volume of phosphate-buffered saline (PBS, pH 7.4) in a glass vial.

-

-

Equilibration:

-

Shake the suspension at room temperature for 24 hours to ensure equilibrium is reached between the solid and dissolved states.

-

-

Separation:

-

Filter the suspension through a 0.45 µm PVDF filter to remove undissolved solid.

-

-

Quantification:

-

Analyze the clear filtrate using a calibrated HPLC-UV method to determine the concentration of the dissolved compound.

-

Compare the result against a standard calibration curve prepared with known concentrations of the compound.

-

Expertise Insight: The choice of buffer (PBS, pH 7.4) is critical as it mimics physiological conditions. It is essential to confirm that the compound is stable in the buffer over the 24-hour equilibration period by analyzing a control sample at the beginning and end of the experiment.

Structure-Property Relationships & Significance

The chemical architecture of 2-(Difluoromethyl)-6-methylpyridine dictates its utility. The strategic placement of the substituents on the pyridine ring creates a molecule with tailored properties for applications in drug discovery.

Caption: Influence of substituents on the properties of the pyridine core.

-

Basicity (pKa): The pyridine nitrogen acts as a Lewis base. The electron-donating methyl group slightly increases its basicity, while the potent electron-withdrawing difluoromethyl group significantly decreases it. This lowered pKa means the compound will be less protonated at physiological pH, which can affect its solubility and interaction with biological targets like ion channels or transporters.

-

Lipophilicity and Hydrogen Bonding: The CF₂H group is a key modulator. It increases lipophilicity more than a methyl group, which can enhance membrane permeability.[1] Simultaneously, the acidic proton on the difluoromethyl group can act as a hydrogen bond donor, a property not present in methyl or trifluoromethyl analogues, allowing for unique interactions with protein active sites.[1]

-

Metabolic Stability: Fluorine substitution is a well-established strategy to block sites of metabolic oxidation. The C-F bond is exceptionally strong, making the difluoromethyl group resistant to enzymatic degradation, which can lead to an improved pharmacokinetic profile and a longer in vivo half-life.

Conclusion

2-(Difluoromethyl)-6-methylpyridine is a strategically designed chemical scaffold whose physicochemical properties are finely tuned by its substituent groups. The combination of increased lipophilicity, hydrogen bond donor capability, and enhanced metabolic stability conferred by the difluoromethyl group makes it a valuable building block for developing next-generation therapeutics and agrochemicals. A thorough empirical characterization of its properties, using validated protocols as described herein, is essential for its successful application in research and development.

References

-

2-Methylpyridine - Wikipedia. [Link]

-

Introduction of the difluoromethyl group at the meta- or para-position of pyridines through regioselectivity switch - NIH. [Link]

-

2,6-Difluoropyridine | C5H3F2N | CID 73934 - PubChem. [Link]

-

2-Fluoro-6-methylpyridine | C6H6FN | CID 96090 - PubChem - NIH. [Link]

-

A FACILE SYNTHESIS OF 2-DIFLUOROMETHYL-6-METHYLPYRIDINE-3,5-DICARBOXYLATES Isamu Katsuyama,* Kazumasa Funabiki, Masaki Matsui,. [Link]

- WO2015151116A2 - Process for producing 2-fluoro-6-(trifluoromethyl)pyridine compounds.

-

A simple method for the synthesis of N-difluoromethylated pyridines and 4-pyridones/quinolones by using BrCF2COOEt as the difluoromethylation reagent - PMC. [Link]

-

Synthesis of Fluorinated 3,6-Dihydropyridines and 2-(Fluoromethyl)pyridines by Electrophilic Fluorination of 1,2-Dihydropyridines with Selectfluor® - MDPI. [Link]

-

2-methylpyridine - mVOC 4.0. [Link]

Sources

- 1. Introduction of the difluoromethyl group at the meta- or para-position of pyridines through regioselectivity switch - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 2-(Difluoromethyl)-6-methylpyridine CAS#: 1029691-30-2 [m.chemicalbook.com]

- 3. 2-(Difluoromethyl)-6-methylpyridine 95% | CAS: 1029691-30-2 | AChemBlock [achemblock.com]

- 4. 2-Methylpyridine - Wikipedia [en.wikipedia.org]

- 5. mVOC 4.0 [bioinformatics.charite.de]

2-(Difluoromethyl)-6-methylpyridine safety and handling precautions

This guide serves as an advanced technical resource for the handling, synthesis, and medicinal chemistry application of 2-(Difluoromethyl)-6-methylpyridine . It is designed for organic chemists and drug discovery scientists utilizing this scaffold as a bioisostere or metabolic blocker.

Safety, Synthesis, and Bioisosteric Applications

Executive Summary & Chemical Profile

2-(Difluoromethyl)-6-methylpyridine is a specialized heterocyclic building block used primarily in medicinal chemistry. It serves as a lipophilic, metabolically stable surrogate for traditional alkyl or hydroxyl groups. The presence of the difluoromethyl group (

Physicochemical Data (Predicted/Experimental Consensus)

| Property | Value / Description |

| Chemical Structure | Pyridine ring substituted with |

| Molecular Formula | |

| Molecular Weight | 143.13 g/mol |

| Physical State | Colorless to pale yellow liquid (at ambient temp). |

| Boiling Point | ~155–165°C (Predicted based on 2-picoline analogs). |

| Solubility | Soluble in DCM, EtOAc, MeOH; sparingly soluble in water. |

| Acidity (pKa) | The |

| Lipophilicity (LogP) | ~1.8 – 2.2 (Higher than 2,6-dimethylpyridine due to fluorination). |

Safety Assessment & Toxicology (HSE Protocols)

While specific toxicological data for this exact isomer is limited in public registries, its safety profile is extrapolated from 2-fluoro-6-methylpyridine and general fluorinated pyridines . It must be treated as a hazardous substance.[1]

Core Hazard Classification (GHS)

-

Flammable Liquid (Category 3): Flash point likely <60°C.

-

Skin Corrosion/Irritation (Category 2): Causes skin irritation.

-

Serious Eye Damage/Irritation (Category 2A): Causes serious eye irritation.

-

STOT-SE (Category 3): May cause respiratory irritation.[2]

Specific Fluorine Hazards

Unlike trifluoromethyl (

-

Thermal Decomposition: At temperatures >200°C or in the presence of strong Lewis acids, decomposition may release Hydrogen Fluoride (HF) .

-

Metabolic Toxicity: Generally lower than non-fluorinated analogs due to blocked metabolic oxidation sites, but potential for defluorination exists in vivo.

Hierarchy of Safety Controls

The following diagram outlines the mandatory safety architecture for handling this compound in a research setting.

Figure 1: Hierarchy of safety controls. Note the inclusion of Calcium Gluconate only as a precaution against thermal decomposition products (HF).

Synthesis & Handling Protocols

Synthesis Route: Deoxyfluorination

The most reliable route to 2-(Difluoromethyl)-6-methylpyridine is the deoxyfluorination of 6-methylpicolinaldehyde (2-formyl-6-methylpyridine).

Reagents: Diethylaminosulfur trifluoride (DAST) or Bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor®). Solvent: Dichloromethane (anhydrous).

Step-by-Step Protocol:

-

Preparation: Flame-dry a round-bottom flask under Argon. Add 6-methylpicolinaldehyde (1.0 equiv) dissolved in anhydrous DCM.

-

Addition: Cool the solution to 0°C. Dropwise add DAST (1.5 – 2.0 equiv). Caution: DAST reacts violently with water.

-

Reaction: Allow to warm to room temperature and stir for 4–12 hours. Monitor by TLC (stain with KMnO4) or LCMS.

-

Quenching (Critical): Cool back to 0°C. Quench by slow addition to saturated aqueous

. Do not add water directly to the reaction mixture to avoid vigorous exotherm. -

Isolation: Extract with DCM, dry over

, and concentrate. Purify via silica gel chromatography (Hexanes/EtOAc gradient).

Storage and Stability

-

Hygroscopicity: Pyridine derivatives are hygroscopic. Store under nitrogen or argon atmosphere.

-

Temperature: Refrigerate (2–8°C) to prevent slow oxidation or color change (yellowing).

-

Incompatibility: Avoid strong oxidizing agents (peroxides) and strong acids (which protonate the pyridine nitrogen).

Medicinal Chemistry Applications: The "Bioisostere" Logic

The 2-difluoromethyl group is not merely a "bulky methyl."[4] It is a strategic functional group used to optimize Drug-Likeness (QED).

The Lipophilic Hydrogen Bond Donor

Unlike a methyl group (hydrophobic only) or a hydroxyl group (hydrophilic H-bond donor), the

Metabolic Blocking

The C2 position of pyridine is susceptible to metabolic oxidation (via Aldehyde Oxidase) or nucleophilic attack.

-

Methyl (-CH3): Susceptible to rapid CYP450 oxidation to carboxylic acid.

-

Difluoromethyl (-CF2H): The

bond strength renders this position metabolically robust, extending the half-life (

Basicity Modulation

The electron-withdrawing nature of

Figure 2: Structure-Activity Relationship (SAR) logic for deploying the difluoromethyl moiety.

Emergency Response

| Incident | Immediate Action |

| Skin Contact | Wash with soap and water for 15 minutes.[2] If redness persists or HF exposure is suspected, apply Calcium Gluconate gel. |

| Eye Contact | Rinse immediately with eyewash for 15 minutes. Seek medical attention. |

| Inhalation | Move to fresh air.[1][5][6] If breathing is difficult, administer oxygen. |

| Spill | Absorb with inert material (vermiculite/sand). Do not use combustible materials (sawdust). Ventilate area.[1][3][5] |

References

-

PubChem. 2-Fluoro-6-methylpyridine (Analogous Safety Data). National Library of Medicine. Available at: [Link]

-

Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. Available at: [Link]

-

Zafrani, Y., et al. (2017). Difluoromethyl Bioisostere: Examining the “Lipophilic Hydrogen Bond Donor” Concept. Journal of Medicinal Chemistry. Available at: [Link]

- Fier, P. S., & Hartwig, J. F. (2013). Selective C-H Fluorination of Pyridines and Diazines. Science.

Sources

- 1. datasheets.scbt.com [datasheets.scbt.com]

- 2. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 3. sds.chemtel.net [sds.chemtel.net]

- 4. A simple method for the synthesis of N-difluoromethylated pyridines and 4-pyridones/quinolones by using BrCF2COOEt as the difluoromethylation reagent - PMC [pmc.ncbi.nlm.nih.gov]

- 5. fishersci.com [fishersci.com]

- 6. itwperformancepolymers.com [itwperformancepolymers.com]

Technical Whitepaper: Sourcing & Validation of 2-(Difluoromethyl)-6-methylpyridine

This guide provides a technical analysis of the commercial supply chain, synthesis routes, and quality validation for 2-(Difluoromethyl)-6-methylpyridine (CAS: 1029691-30-2).

Executive Summary

2-(Difluoromethyl)-6-methylpyridine is a high-value heterocyclic building block used increasingly in medicinal chemistry as a bioisostere for pyridine-N-oxides, aldehydes, and hydroxymethyl groups. Its primary utility lies in the difluoromethyl (-CHF₂) moiety, which functions as a lipophilic hydrogen bond donor while blocking metabolic oxidation at the reactive C2 position.

For drug development professionals, the sourcing challenge is not availability but impurity profiling . Depending on the synthesis route (Deoxofluorination vs. Radical C-H functionalization), the impurity profile changes drastically—from benign unreacted aldehydes to difficult-to-separate regioisomers. This guide outlines how to select suppliers based on their synthetic methodology and how to validate the material upon receipt.

Chemical Identity & Technical Specifications

| Parameter | Specification |

| IUPAC Name | 2-(Difluoromethyl)-6-methylpyridine |

| CAS Registry Number | 1029691-30-2 |

| Molecular Formula | C₇H₇F₂N |

| Molecular Weight | 143.13 g/mol |

| Appearance | Colorless to pale yellow liquid |

| Boiling Point | ~170–175°C (Predicted) |

| Solubility | Soluble in DCM, MeOH, DMSO; sparingly soluble in water |

| Key Spectral Feature | ¹⁹F NMR: Doublet around -116 ppm (J ≈ 55 Hz) |

Synthesis Pathways & Impurity Fingerprinting

Understanding the supplier's synthesis route is the single most effective way to predict impurities. There are two dominant industrial routes:

Route A: Deoxofluorination (The "Clean" Route)

-

Precursor: 6-Methylpicolinaldehyde (CAS 1122-72-1).[1]

-

Reagent: DAST (Diethylaminosulfur trifluoride) or Deoxo-Fluor®.

-

Mechanism: Nucleophilic fluorination of the carbonyl oxygen.

-

Impurity Profile:

-

Major Impurity: Unreacted aldehyde (detectable via ¹H NMR aldehyde proton at ~10 ppm).

-

Risk: Low. The impurity is easily separated by polarity difference.

-

Route B: Radical C-H Functionalization (The "Dirty" Route)

-

Precursor: 2-Picoline (2-Methylpyridine).[1]

-

Reagent: Difluoromethyl radical sources (e.g., Zn(SO₂CF₂H)₂).

-

Mechanism: Minisci-type radical substitution.

-

Impurity Profile:

-

Major Impurity: Regioisomers (e.g., 2-methyl-4-(difluoromethyl)pyridine).

-

Risk: High. Regioisomers often have identical boiling points and polarity, making them invisible to standard LC-MS methods without careful gradient optimization.

-

Visualization: Synthesis-Driven Impurity Logic

Figure 1: Comparison of synthetic routes. Route A is preferred for medicinal chemistry due to a cleaner impurity profile.

Quality Control & Validation Protocols

Upon receipt of the material, the following validation workflow is mandatory. Do not rely solely on the supplier's CoA (Certificate of Analysis) for early-stage screening.

Protocol 1: ¹H NMR Identity Check

-

Objective: Confirm structure and check for aldehyde impurity (Route A artifact).

-

Solvent: CDCl₃.

-

Key Signals:

-

-CHF₂ Proton: Look for a distinct triplet (J ≈ 55 Hz) centered around 6.6 ppm . This large coupling constant is diagnostic of geminal fluorine coupling.

-

-CH₃ Protons: Singlet at 2.6 ppm .

-

Aldehyde Impurity: Check for a singlet at 10.0 ppm . If present >1%, repurification is required.

-

Protocol 2: ¹⁹F NMR Purity Check

-

Objective: Detect regioisomers (Route B artifact).

-

Method: Run uncoupled ¹⁹F NMR.

-

Expectation: A clean doublet at -116 ppm .

-

Red Flag: Small satellite peaks within 1-2 ppm of the main signal indicate regioisomers (e.g., 4-difluoromethyl isomer). These are difficult to remove and can skew biological data.

Protocol 3: GC-MS for Volatiles

-

Objective: Quantify solvent residues (DCM/THF).

-

Note: This compound is volatile. Avoid high-vacuum drying for extended periods, or you will lose mass.

Commercial Supplier Landscape

Suppliers are categorized by their utility in the drug discovery pipeline.

Tier 1: Validated Building Block Specialists (Mg to Gram Scale)

Best for: Hit-to-lead, medicinal chemistry, library synthesis.

| Supplier | Reliability | Notes |

| Enamine | High | Likely stocks the compound or its immediate precursors. Known for rigorous internal QC. |

| Combi-Blocks | High | Excellent US-based stock. Often lists synthesis origin (aldehyde route is common). |

| AChemBlock | Moderate | Specifically lists CAS 1029691-30-2 (Cat ID: U140929).[2] Good for small catalog orders. |

| Apollo Scientific | High | UK-based. Strong in fluorinated heterocycles. |

Tier 2: Custom Synthesis & Bulk (Kg Scale)

Best for: Process chemistry, toxicology batches.

-

WuXi AppTec / StaTech: Capable of optimizing the "Aldehyde Route" for kilogram scale to avoid isomer formation.

-

Pharmablock: Specializes in novel building blocks; likely has a scalable route for this scaffold.

Strategic Sourcing Recommendation

-

For Screening: Purchase 1g–5g from Combi-Blocks or Enamine .

-

For Scale-up: Request a "Route of Synthesis" (ROS) statement from the supplier. Reject any supplier using radical functionalization unless they provide ¹⁹F NMR data proving isomer absence.

References

-

AChemBlock. Product Catalog: 2-(Difluoromethyl)-6-methylpyridine (CAS 1029691-30-2).[2] Retrieved from

-

PubChem. Compound Summary: 2-(Difluoromethyl)-6-methylpyridine. National Library of Medicine. Retrieved from

-

Tung, T. T., et al. (2019). 2-Difluoromethylpyridine as a bioisosteric replacement of pyridine-N-oxide: the case of quorum sensing inhibitors. RSC Medicinal Chemistry. Retrieved from

-

Enamine. Building Blocks & DAST Fluorination Capabilities. Retrieved from

-

Organic Chemistry Portal. Recent Advances in Deoxofluorination. Retrieved from

Sources

Solubility of 2-(Difluoromethyl)-6-methylpyridine in organic solvents

An In-Depth Technical Guide to the Solubility of 2-(Difluoromethyl)-6-methylpyridine in Organic Solvents

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the solubility characteristics of 2-(difluoromethyl)-6-methylpyridine, a heterocyclic compound of increasing interest in pharmaceutical and agrochemical research. Given the limited availability of public quantitative data, this document synthesizes theoretical principles with established experimental protocols to empower researchers in their drug development and chemical synthesis endeavors.

Introduction to 2-(Difluoromethyl)-6-methylpyridine: A Molecule of Growing Importance

The pyridine scaffold is a cornerstone in medicinal chemistry, with over 100 FDA-approved drugs containing this nitrogenous heterocycle.[1] The incorporation of fluorine-containing functional groups, such as the difluoromethyl (CF₂H) group, can significantly modulate a molecule's physicochemical and biological properties.[2] The CF₂H group is particularly noteworthy as it can act as a bioisostere for hydroxyl, thiol, and amine moieties, potentially forming hydrogen bonds with biological targets.[2] Consequently, 2-(difluoromethyl)-6-methylpyridine represents a valuable building block for creating novel chemical entities with enhanced metabolic stability, bioavailability, and potency.[1][2] A thorough understanding of its solubility is paramount for its effective use in synthesis, formulation, and biological screening.

Physicochemical Properties and Predicted Solubility Profile

The solubility of a compound is governed by its molecular structure and the interplay of intermolecular forces between the solute and the solvent. The principle of "like dissolves like" serves as a fundamental guideline for predicting solubility.[3]

Key Structural Features of 2-(Difluoromethyl)-6-methylpyridine Influencing Solubility:

-

Pyridine Ring: The nitrogen atom in the pyridine ring is a hydrogen bond acceptor and imparts polarity to the molecule.

-

Difluoromethyl Group (-CHF₂): This group is moderately polar and can act as a weak hydrogen bond donor.[2]

-

Methyl Group (-CH₃): This is a nonpolar, lipophilic group.

The combination of these features results in a molecule with moderate polarity. Based on these characteristics, we can predict its solubility in a range of common organic solvents.

Table 1: Predicted Solubility of 2-(Difluoromethyl)-6-methylpyridine in Various Organic Solvents

| Solvent Class | Example Solvents | Predicted Solubility | Rationale |

| Polar Protic | Methanol, Ethanol | High | The hydroxyl group of the solvent can act as a hydrogen bond donor to the pyridine nitrogen and as a hydrogen bond acceptor from the C-H of the difluoromethyl group. The overall polarity is well-matched. |

| Polar Aprotic | Acetone, Acetonitrile, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | High to Medium | These solvents are polar and can engage in dipole-dipole interactions. Their ability to accept hydrogen bonds favors dissolution. |

| Nonpolar | Hexane, Toluene | Low to Medium | The presence of the polar pyridine ring and difluoromethyl group limits solubility in nonpolar solvents. However, the methyl group and the overall molecular size may allow for some solubility, particularly in aromatic solvents like toluene through pi-stacking interactions. |

| Chlorinated | Dichloromethane, Chloroform | High | These solvents have a moderate polarity and can effectively solvate the molecule. Chloroform, being a weak hydrogen bond donor, can interact favorably with the pyridine nitrogen. |

Experimental Determination of Solubility

To obtain precise quantitative solubility data, a systematic experimental approach is necessary. The isothermal saturation method is a robust and widely used technique for this purpose.[4]

Isothermal Saturation Method (Gravimetric Analysis)

This method involves creating a saturated solution at a constant temperature and then determining the mass of the dissolved solute in a known volume of the solvent.[4]

Materials:

-

2-(Difluoromethyl)-6-methylpyridine

-

High-purity organic solvents of interest

-

Analytical balance (± 0.1 mg)

-

Temperature-controlled shaker or stirrer

-

Vials with airtight seals

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Pre-weighed vials for evaporation

Step-by-Step Protocol:

-

Preparation of Saturated Solution:

-

Add an excess amount of 2-(difluoromethyl)-6-methylpyridine to a vial. An excess is confirmed by the presence of undissolved material after equilibration.

-

Add a known volume (e.g., 2.0 mL) of the desired organic solvent to the vial.

-

Seal the vial tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vial in a temperature-controlled shaker or on a stirrer set to a constant temperature (e.g., 25°C).

-

Allow the mixture to equilibrate for a sufficient period (e.g., 24-48 hours) to ensure saturation is reached. The system is at equilibrium when the concentration of the dissolved solute remains constant over time.

-

-

Sample Collection and Filtration:

-

Once equilibrated, let the vial stand undisturbed to allow the undissolved solid to settle.

-

Carefully draw a known volume of the supernatant (the clear liquid above the solid) using a syringe.

-

Attach a syringe filter to the syringe and dispense the solution into a pre-weighed vial. This step is crucial to remove any undissolved microparticles.

-

-

Solvent Evaporation and Mass Determination:

-

Evaporate the solvent from the pre-weighed vial under a gentle stream of nitrogen or in a vacuum oven at a suitable temperature.

-

Once the solvent is completely removed, reweigh the vial containing the dried solute.

-

-

Calculation of Solubility:

-

The mass of the dissolved 2-(difluoromethyl)-6-methylpyridine is the final mass of the vial minus its initial (empty) mass.

-

Solubility is typically expressed in g/L or mg/mL.

Solubility (g/L) = (Mass of dissolved solute (g) / Volume of solvent used for dissolution (L))

-

Self-Validating System and Causality

-

Excess Solute: The presence of excess solid ensures that the solution is truly saturated.

-

Constant Temperature: Solubility is temperature-dependent; therefore, maintaining a constant temperature is critical for reproducible results.

-

Equilibration Time: Sufficient time must be allowed for the dissolution process to reach equilibrium.

-

Filtration: This step is essential to ensure that only the dissolved solute is weighed, preventing overestimation of solubility due to suspended solids.

Visualization of the Experimental Workflow

Sources

- 1. A simple method for the synthesis of N-difluoromethylated pyridines and 4-pyridones/quinolones by using BrCF2COOEt as the difluoromethylation reagent - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Introduction of the difluoromethyl group at the meta- or para-position of pyridines through regioselectivity switch - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chem.ws [chem.ws]

- 4. benchchem.com [benchchem.com]

The Strategic Incorporation of Fluorine: A Technical Guide to Fluorinated Pyridines in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Unique Power of Fluorine in Medicinal Chemistry

In the landscape of modern drug discovery, the strategic incorporation of fluorine into lead compounds has become an indispensable tool for medicinal chemists.[1][2] Fluorine, the most electronegative element, imparts unique physicochemical properties to organic molecules that can profoundly influence their biological activity, metabolic stability, and pharmacokinetic profiles.[1][3][4][5] Unlike other halogens, fluorine's small van der Waals radius (1.47 Å) allows it to act as a subtle bioisostere of a hydrogen atom (1.2 Å), while its powerful inductive effects can dramatically alter the electronic landscape of a molecule.[6][7] This guide provides an in-depth exploration of the application of these principles to the pyridine scaffold, a privileged heterocycle in a multitude of FDA-approved drugs.[8] We will delve into the synthesis, properties, and strategic application of fluorinated pyridines, offering field-proven insights for the rational design of next-generation therapeutics.

The "Fluorine Effect" on the Pyridine Ring: A Paradigm Shift in Physicochemical Properties

The introduction of fluorine onto a pyridine ring is not a mere substitution but a fundamental alteration of its core chemical character. This "fluorine effect" manifests in several key physicochemical parameters that are critical for drug efficacy and developability.

Modulating Basicity (pKa): A Delicate Balancing Act

The strong electron-withdrawing nature of fluorine significantly reduces the electron density on the pyridine nitrogen, thereby lowering its basicity (pKa).[9] This modulation is a critical consideration in drug design, as the ionization state of a molecule governs its solubility, membrane permeability, and potential for off-target interactions, such as hERG channel binding. The position of the fluorine atom on the ring allows for fine-tuning of the pKa to optimize the drug's pharmacokinetic and pharmacodynamic profile.

Table 1: Impact of Fluorination on the pKa of Pyridine

| Compound | Position of Fluorine | pKa |

| Pyridine | - | 5.25 |

| 2-Fluoropyridine | 2 | 0.44 |

| 3-Fluoropyridine | 3 | 2.97 |

| 4-Fluoropyridine | 4 | 1.89 |

| Pentafluoropyridine | All | < -3 |

Note: pKa values are approximate and can vary based on measurement conditions.

Tuning Lipophilicity (LogP/LogD): Navigating the Cellular Maze

Lipophilicity is a key determinant of a drug's absorption, distribution, metabolism, and excretion (ADME) properties.[10][11] While the replacement of a hydrogen atom with fluorine generally increases lipophilicity, the effect on the pyridine ring is context-dependent and influenced by the position and number of fluorine substituents.[10][12] Strategic fluorination can enhance membrane permeability and improve oral bioavailability.[1][2] However, excessive lipophilicity can lead to poor solubility and increased metabolic clearance.

Table 2: Influence of Fluorination on the Lipophilicity of Pyridine Derivatives

| Compound | logD at pH 7.4 |

| 2-(Methylthio)pyridine | 1.69 |

| 2-(Difluoromethylthio)pyridine | 1.95 |

| 2-(Trifluoromethylthio)pyridine | 2.13 |

Data adapted from a study on 2-(thiofluoroalkyl)pyridines, illustrating the general trend of increased lipophilicity with increased fluorination.[12]

Enhancing Metabolic Stability: The "Metabolic Shield"

One of the most significant advantages of incorporating fluorine is the enhancement of metabolic stability.[3][4][13][14][15][16] The carbon-fluorine (C-F) bond is significantly stronger than a carbon-hydrogen (C-H) bond, making it more resistant to oxidative metabolism by cytochrome P450 (CYP) enzymes.[13] By strategically placing fluorine atoms at metabolically labile positions on the pyridine ring, a "metabolic shield" can be created, prolonging the drug's half-life and improving its pharmacokinetic profile.[13]

Synthetic Strategies for Accessing Fluorinated Pyridines

The growing importance of fluorinated pyridines has driven the development of numerous synthetic methodologies. The choice of strategy depends on the desired substitution pattern, functional group tolerance, and scalability.

Classical Approaches and Their Limitations

Traditional methods for synthesizing fluorinated pyridines include the Balz-Schiemann reaction and nucleophilic aromatic substitution (SNA r) on activated halopyridines.[17] While effective, the Balz-Schiemann reaction often requires harsh conditions and can involve potentially explosive diazonium salt intermediates.[18] SNA r is generally limited to the preparation of 2- and 4-fluoropyridines, as the 3-position is less activated towards nucleophilic attack.[19]

Modern Fluorination Techniques

Recent advances in synthetic chemistry have provided milder and more versatile methods for the introduction of fluorine.

-

Electrophilic Fluorination: Reagents like Selectfluor® allow for the direct fluorination of electron-rich pyridine derivatives.[20][21] This approach has been successfully applied to the synthesis of various fluorinated pyridines and dihydropyridines.[20]

-

Deoxyfluorination: Reagents such as DAST and its derivatives can convert hydroxypyridines to their corresponding fluorinated analogs.[22]

-

Late-Stage Fluorination: The development of methods for the direct C-H fluorination of pyridine rings is a significant area of research.[23] These methods offer the potential to introduce fluorine at a late stage in a synthetic sequence, which is highly desirable in drug discovery. A notable strategy involves the temporary dearomatization of the pyridine ring to facilitate selective fluorination.[24]

-

From Pyridine N-Oxides: A facile route to 2-fluoropyridines involves the conversion of readily available pyridine N-oxides to 2-pyridyltrialkylammonium salts, which can then undergo nucleophilic fluorination. This method is also applicable for ¹⁸F-labeling for positron emission tomography (PET) imaging.[25]

Experimental Protocol: Electrophilic Fluorination of 1,2-Dihydropyridines with Selectfluor®

This protocol provides a general procedure for the synthesis of fluorinated 3,6-dihydropyridines, which can be subsequently converted to the corresponding fluorinated pyridines.[20]

-

Dissolution: Dissolve the starting 1,2-dihydropyridine (1 mmol) in an appropriate anhydrous solvent (e.g., acetonitrile) under an inert atmosphere (e.g., nitrogen or argon).

-

Addition of Fluorinating Agent: Add Selectfluor® (1.1 mmol) portion-wise to the solution at room temperature.

-

Reaction Monitoring: Stir the reaction mixture at room temperature and monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

-

Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired fluorinated 3,6-dihydropyridine.

-

Aromatization (Optional): The resulting 3-fluoro-3,6-dihydropyridine can be aromatized to the corresponding fluoropyridine by elimination of hydrogen fluoride, which may occur upon standing in a solvent like deuterochloroform or by gentle heating.[20]

The Impact of Fluorination on Molecular Interactions and Biological Activity

The electronic perturbations caused by fluorine substitution can have a profound impact on a molecule's ability to interact with its biological target.

Altering Binding Modes and Potency

Fluorine's high electronegativity can alter the electron density distribution of the pyridine ring, creating a "π-hole" above the ring.[26] This can lead to unconventional non-covalent interactions, such as lone pair-π interactions, which can significantly influence ligand binding.[26] The introduction of fluorine can also modulate hydrogen bond acidity and basicity of neighboring functional groups, further tuning the binding affinity and selectivity of a drug candidate.[1]

Bioisosteric Replacement: A Versatile Strategy

Fluorinated groups can serve as effective bioisosteres for other functional groups. For instance, the difluoromethyl group (–CF₂H) has been proposed as a bioisosteric replacement for the hydroxyl group (–OH) and the pyridine-N-oxide moiety.[27] Such replacements can improve metabolic stability and other physicochemical properties while maintaining or even enhancing biological activity.[27]

Diagram: Bioisosteric Replacement Strategy

Caption: Bioisosteric replacement of pyridine-N-oxide with 2-difluoromethylpyridine.

Case Studies: FDA-Approved Drugs Containing Fluorinated Pyridines

The successful application of fluorinated pyridines in drug discovery is evidenced by the numerous FDA-approved drugs that incorporate this moiety. These examples highlight the diverse therapeutic areas and the significant impact of strategic fluorination.

-

Vericiguat: Approved for the treatment of heart failure, Vericiguat contains a fluorine atom on its pyrazolopyridine core. This fluorine atom enhances metabolic stability and leads to lower clearance.[28]

-

Alpelisib: An inhibitor of phosphatidylinositol 3-kinase (PI3K) for the treatment of breast cancer, Alpelisib features a trifluoromethyl group on the pyridine ring. This fluorinated moiety contributes to higher metabolic stability, excellent oral bioavailability, and high binding affinity.[28]

-

Lemborexant: Used for the treatment of insomnia, Lemborexant contains a fluorine atom on the pyridine ring. The strategic placement of fluorine was crucial for achieving high in vitro binding affinity, good solubility, and a favorable pharmacological profile.[28]

These case studies underscore the power of fluorination to transform a promising lead compound into a successful therapeutic agent.[3][4]

Conclusion and Future Perspectives

Fluorinated pyridines have firmly established their place as a cornerstone of modern medicinal chemistry. The ability to fine-tune key physicochemical properties such as basicity, lipophilicity, and metabolic stability through strategic fluorination provides an unparalleled advantage in the design of novel therapeutics. As our understanding of the subtle interplay between fluorine substitution and biological activity continues to grow, and as new synthetic methodologies for the precise introduction of fluorine emerge, the role of fluorinated pyridines in drug discovery is set to expand even further. The continued exploration of this privileged scaffold promises to deliver the next generation of safer and more effective medicines.

References

- A Comparative Guide to the Metabolic Stability of Fluorin

- Chemistry of Fluorinated Pyrimidines in the Era of Personalized Medicine - MDPI.

- Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)

- How Aromatic Fluorination Exchanges the Interaction Role of Pyridine with Carbonyl Compounds: The Formaldehyde Adduct - PMC.

- 2-Difluoromethylpyridine as a bioisosteric replacement of pyridine-N-oxide: the case of quorum sensing inhibitors - PMC.

- Recent Advances in the Biological Profiles of Fluorine-Containing Pyridine and its Deriv

- Recent Advances in the Biological Profiles of Fluorine-Containing Pyridine and its Derivatives: A Brief Overview - ResearchG

- Fluoromaticity: The Molecular Orbital Contributions of Fluorine Substituents to the π-Systems of Arom

- Use of Fluorinated Functionality in Enzyme Inhibitor Development: Mechanistic and Analytical Advantages - PMC.

- The structural effects of fluorine substitution in pyridine, pyrimidine, and s‐triazine: An ab initio study | Semantic Scholar.

- New method for introducing fluorinated components into molecules - Uni Münster.

- Synthesis of Fluorinated 3,6-Dihydropyridines and 2-(Fluoromethyl)pyridines by Electrophilic Fluorination of 1,2-Dihydropyridines with Selectfluor® - MDPI.

- Chemists develop new synthesis method for producing fluorin

- Catalytic Fluorination with Modern Fluorinating Agents: Recent Developments and Synthetic Scope - MDPI.

- Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D5OB00997A.

- On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective - PMC.

- Facile Route to 2-Fluoropyridines via 2-Pyridyltrialkylammonium Salts Prepared from Pyridine N-Oxides and Application to 18F-Labeling | Organic Letters - ACS Public

- Research Progress on the Meta C-H Fluorination Reactions of Pyridines and Isoquinolines.

- pKa – LogP plot covered by fluorine‐containing and non‐fluorinated...

- A Modular Approach to meta-Fluorin

- Fluoromaticity: The Molecular Orbital Contributions of Fluorine Substituents to the π-Systems of Aromatic Rings | ACS Omega - ACS Public

- Which halogen to choose? Comparing the effects of chlorine and fluorineas bioisosteric substituents in drug design - ChemRxiv.

- Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective - ACS Public

- Pyridine - Wikipedia.

- On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective | ChemRxiv.

- Fluorine in drug discovery: Role, design and case studies.

- The Role of Small Molecules Containing Fluorine

- FDA-Approved Fluorinated Heterocyclic Drugs

- Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022).

- The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems - PubMed Central.

- Chemical Space of Fluorinated Nucleosides/Nucleotides in Biomedical Research and Anticancer Drug Discovery - MDPI.

- Enzyme Inhibition by Fluorinated Organic Molecules: Mechanistic Consider

- Fluorination Approaches | Synthetic Methods in Drug Discovery: Volume 2 | Books G

- Filling the Gap in LogP and pKa Evaluation for Saturated Fluorine-Containing Derivatives With Machine Learning - Blackthorn AI.

- Bioisosterism: A R

- Fluorinated Pyridine Precursors in Drug Discovery and Organic Synthesis - Benchchem.

- Filling the gap in LogP and pK_a evaluation for saturated fluorine-containing deriv

- Role of pyridines as enzyme inhibitors in medicinal chemistry - ResearchG

- Synthesis and Evaluation of Pyridine-Based Antibacterial Agents that Inhibit ATP Synthase in Acinetobacter baumannii | ACS Omega - ACS Public

- Determination of p K a values of fluorocompounds in water using 19 F NMR - ResearchG

- Highlights on U.S. FDA-approved fluorinated drugs over the past five years (2018–2022).

- FDA approved fluorine-containing drugs in 2023.

- The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applic

Sources

- 1. pharmacyjournal.org [pharmacyjournal.org]

- 2. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Recent Advances in the Biological Profiles of Fluorine-Containing Pyridine and its Derivatives: A Brief Overview - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. rroij.com [rroij.com]

- 6. encyclopedia.pub [encyclopedia.pub]

- 7. mch.estranky.sk [mch.estranky.sk]

- 8. researchgate.net [researchgate.net]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. researchgate.net [researchgate.net]

- 11. chemrxiv.org [chemrxiv.org]

- 12. Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling - PMC [pmc.ncbi.nlm.nih.gov]

- 13. benchchem.com [benchchem.com]

- 14. On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pubs.acs.org [pubs.acs.org]

- 16. chemrxiv.org [chemrxiv.org]

- 17. Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D5OB00997A [pubs.rsc.org]

- 18. chemrxiv.org [chemrxiv.org]

- 19. Pyridine - Wikipedia [en.wikipedia.org]

- 20. mdpi.com [mdpi.com]

- 21. mdpi.com [mdpi.com]

- 22. books.rsc.org [books.rsc.org]

- 23. Research Progress on the Meta C-H Fluorination Reactions of Pyridines and Isoquinolines - Oreate AI Blog [oreateai.com]

- 24. New method for introducing fluorinated components into molecules [uni-muenster.de]

- 25. pubs.acs.org [pubs.acs.org]

- 26. How Aromatic Fluorination Exchanges the Interaction Role of Pyridine with Carbonyl Compounds: The Formaldehyde Adduct - PMC [pmc.ncbi.nlm.nih.gov]

- 27. 2-Difluoromethylpyridine as a bioisosteric replacement of pyridine-N-oxide: the case of quorum sensing inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 28. mdpi.com [mdpi.com]

The Strategic Deployment of 2-(Difluoromethyl)-6-methylpyridine as a Bioisostere in Modern Drug Discovery

An In-depth Technical Guide for Medicinal Chemists and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The strategic incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate physicochemical and pharmacokinetic properties. Among the diverse array of fluorinated motifs, the 2-(difluoromethyl)-6-methylpyridine scaffold has emerged as a particularly valuable bioisostere. This guide provides a comprehensive technical overview of this moiety, detailing its strategic application, physicochemical rationale, and synthetic accessibility. We will explore its role as a bioisostere for critical functional groups, its impact on metabolic stability and target engagement, and provide practical experimental protocols for its synthesis and evaluation. This document is intended to serve as an in-depth resource for researchers and scientists dedicated to the design and development of next-generation therapeutics.

Introduction: The Rise of Fluorine in Bioisosteric Replacement

Bioisosterism, the practice of substituting one functional group for another with similar steric and electronic properties, is a fundamental strategy in lead optimization.[1] The goal is to enhance a molecule's therapeutic index by improving its absorption, distribution, metabolism, and excretion (ADME) profile, while maintaining or improving its potency and selectivity.[2] Fluorine, with its unique properties of high electronegativity, small van der Waals radius, and the ability of the C-F bond to resist metabolic oxidation, has become a favored element in the design of novel bioisosteres.

The difluoromethyl group (-CF₂H) is a particularly intriguing fluorine-containing moiety. It can act as a lipophilic hydrogen-bond donor, a property not shared by the more common trifluoromethyl group (-CF₃).[3] This allows the -CF₂H group to serve as a bioisosteric replacement for hydroxyl (-OH), thiol (-SH), and even amino (-NH₂) groups, which are frequently sites of metabolic vulnerability.[4] When appended to a pyridine ring, a privileged scaffold in medicinal chemistry, the resulting difluoromethylpyridine unit offers a unique combination of properties that can be strategically exploited to overcome common drug development hurdles.[5]

This guide will focus specifically on the 2-(difluoromethyl)-6-methylpyridine moiety, examining its nuanced role as a bioisostere and providing the technical insights necessary for its successful implementation in drug discovery programs.

Physicochemical Properties and Bioisosteric Rationale

The strategic advantage of the 2-(difluoromethyl)-6-methylpyridine group stems from the interplay of its constituent parts: the electron-withdrawing difluoromethyl group, the basic pyridine nitrogen, and the methyl group.

Key Physicochemical Parameters

| Property | Predicted Value/Comparison | Rationale and Impact on Drug Design |

| pKa | ~2.25 (Predicted) | The strong electron-withdrawing effect of the difluoromethyl group is expected to significantly lower the basicity of the pyridine nitrogen compared to 2,6-lutidine (pKa ≈ 6.7). This reduction in basicity can be advantageous in mitigating potential off-target effects associated with highly basic compounds and can influence solubility and interactions with biological targets. |

| logP | Higher than 2-methylpyridine | The difluoromethyl group increases lipophilicity, which can enhance membrane permeability and improve CNS penetration.[6] However, the increase is generally less pronounced than that of a trifluoromethyl group, offering a more nuanced tool for modulating lipophilicity. |

| Hydrogen Bonding | Lipophilic H-bond donor | The C-H bond of the difluoromethyl group is polarized by the adjacent fluorine atoms, allowing it to act as a weak hydrogen bond donor. This can enable key interactions with target proteins, mimicking the hydrogen bonding capabilities of a hydroxyl or thiol group.[3] |

Table 1: Predicted Physicochemical Properties of 2-(Difluoromethyl)-6-methylpyridine and their Implications in Drug Design.

The Bioisosteric Advantage

The 2-(difluoromethyl)-6-methylpyridine moiety can be considered a bioisostere for several key functional groups, each replacement offering distinct advantages:

-

Bioisostere for a Hydroxyl or Thiol Group: The ability of the -CF₂H group to act as a hydrogen bond donor makes it an excellent mimic for a hydroxyl or thiol group. The key advantage is the significantly enhanced metabolic stability. Hydroxyl and thiol groups are prone to phase I and phase II metabolism (e.g., oxidation, glucuronidation, sulfation), leading to rapid clearance. The robust C-F bonds of the difluoromethyl group are highly resistant to enzymatic degradation.[6]

-

Bioisostere for a Pyridine-N-oxide: In a notable case study, 2-difluoromethylpyridine was successfully employed as a bioisosteric replacement for pyridine-N-oxide in a series of quorum sensing inhibitors.[4][7] The replacement maintained or improved biological activity while likely offering a more metabolically stable alternative. The N-oxide functionality can be susceptible to reduction back to the parent pyridine in vivo.

-

Modulation of a Methyl Group: While not a classical bioisosteric replacement, the substitution of a methyl group with a difluoromethyl group can be a powerful strategy to block metabolic oxidation at that position. Benzylic positions, such as the methyl group in 2,6-lutidine, are often sites of CYP450-mediated hydroxylation. The introduction of the difluoromethyl group effectively prevents this metabolic pathway.

Figure 1: Bioisosteric relationships of the 2-(difluoromethyl)-6-methylpyridine moiety.

Synthesis of 2-(Difluoromethyl)-6-methylpyridine and Derivatives

The synthesis of difluoromethylated pyridines can be challenging. However, several strategies have been developed. While a direct, high-yield synthesis of the parent 2-(difluoromethyl)-6-methylpyridine is not extensively documented, a robust method for a closely related derivative, diethyl 2-(difluoromethyl)-6-methylpyridine-3,5-dicarboxylate, has been reported and can serve as a template for synthetic efforts.[8]

General Synthetic Strategy: Hantzsch-type Pyridine Synthesis

A common approach to substituted pyridines is a variation of the Hantzsch pyridine synthesis. This involves the condensation of a β-ketoester, an aldehyde, and an amine source. For the synthesis of the target scaffold, a multi-step, one-pot procedure can be employed.

Figure 2: General workflow for the synthesis of a 2-(difluoromethyl)-6-methylpyridine derivative.

Detailed Experimental Protocol: Synthesis of Diethyl 2-(difluoromethyl)-6-methyl-4-phenylpyridine-3,5-dicarboxylate[8]

This protocol provides a detailed procedure for the synthesis of a key derivative, which can be further modified to access other analogs.

Materials:

-

α,β-Unsaturated trifluoromethyl ketone (1 mmol)

-

Primary enamine (1 mmol)

-

Acetonitrile (MeCN), anhydrous

-

Phosphorus oxychloride/pyridine adsorbed on silica gel

-

1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

-

Piperazine

-

Ethyl acetate (EtOAc)

-

n-Hexane

-

1,2-Dichloroethane (CH₂ClCH₂Cl)

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve the α,β-unsaturated trifluoromethyl ketone (1 mmol) and the primary enamine (1 mmol) in anhydrous acetonitrile (4 mL).

-

Initial Condensation: Heat the reaction mixture to reflux and stir for 1-2 hours.

-

Cyclization and Dehydration: To the reaction mixture, add phosphorus oxychloride/pyridine adsorbed on silica gel (0.9 g). Continue to reflux the mixture with stirring for an additional 3-4 hours.

-

Work-up: After cooling to room temperature, filter the reaction mixture through a pad of silica gel, eluting with a mixture of n-hexane/ethyl acetate (3/1). Concentrate the filtrate under reduced pressure.

-

Difluoromethyl Group Formation: Dissolve the residue in acetonitrile (4 mL). To this solution, add DBU (1.0 equivalent) and piperazine (1.0 equivalent).

-

Final Reaction: Heat the mixture to reflux and stir for 10-13 hours.

-

Purification: After cooling, remove the solvent under reduced pressure. Purify the residue by silica gel column chromatography using a gradient of 1,2-dichloroethane/ethyl acetate as the eluent to afford the desired product.

Self-Validation: The progress of the reaction can be monitored by thin-layer chromatography (TLC) at each stage. The final product should be characterized by ¹H NMR, ¹⁹F NMR, and mass spectrometry to confirm its identity and purity.[8]

Case Study: 2-Difluoromethylpyridine as a Bioisostere for Pyridine-N-Oxide in Quorum Sensing Inhibitors

A compelling example of the successful application of a difluoromethylpyridine bioisostere comes from the field of quorum sensing (QS) inhibition. QS is a cell-to-cell communication process in bacteria that regulates virulence factor production and biofilm formation.

In a study by Tung and Nguyen, the known QS inhibitor 4NPO, which contains a pyridine-N-oxide moiety, was used as a template for the design of new analogs.[4][7] The researchers hypothesized that a 2-difluoromethylpyridine group could serve as a bioisostere for the pyridine-N-oxide.

A library of 2-difluoromethylpyridine derivatives was synthesized and evaluated for their ability to inhibit QS in Pseudomonas aeruginosa. Several of the new compounds showed similar or even improved activity compared to the parent compound 4NPO.[4][7]

| Compound | Structure | IC₅₀ (µM) for QS Inhibition |

| 4NPO | Pyridine-N-oxide derivative | 33 ± 1.12 |

| Compound 1 | 2-CF₂H pyridine derivative | 35 ± 1.12 |

| Compound 5 | 2-CF₂H pyridine derivative | 19 ± 1.01 |

| Compound 6 | 2-CF₂H pyridine derivative | 27 ± 0.67 |

Table 2: Comparison of the in vitro quorum sensing inhibitory activity of the parent compound 4NPO and its 2-difluoromethylpyridine bioisosteres. Data from Tung and Nguyen (2021).[4][7]

This case study demonstrates that the 2-difluoromethylpyridine moiety can effectively mimic the biological activity of a pyridine-N-oxide while offering the potential for improved metabolic stability, a critical parameter for in vivo efficacy.

Experimental Workflow: In Vitro Metabolic Stability Assessment

A crucial step in evaluating any new chemical entity is to assess its metabolic stability. A common and informative in vitro assay is the liver microsomal stability assay. This assay measures the rate of disappearance of a compound when incubated with liver microsomes, which contain a high concentration of drug-metabolizing enzymes, particularly cytochrome P450s (CYPs).[9]

Detailed Protocol for In Vitro Liver Microsomal Stability Assay

This protocol is a general guideline and may need to be optimized for specific compounds and analytical methods.

Materials:

-

Pooled liver microsomes (human, rat, or other species of interest)

-

Potassium phosphate buffer (0.1 M, pH 7.4)

-

NADPH regenerating system (containing NADP⁺, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

-

Test compound stock solution (e.g., 10 mM in DMSO)

-

Control compounds with known metabolic stability (e.g., a high-turnover compound like verapamil and a low-turnover compound like warfarin)

-

Acetonitrile containing an internal standard for LC-MS/MS analysis

-

96-well plates

-

Incubator shaker set to 37°C

Procedure:

-

Preparation of Reagents:

-

Thaw the liver microsomes on ice.

-

Prepare the NADPH regenerating system according to the manufacturer's instructions.

-

Prepare the test and control compound working solutions by diluting the stock solutions in buffer.

-

-

Assay Setup:

-

In a 96-well plate, add the appropriate volume of potassium phosphate buffer.

-

Add the liver microsomes to each well to achieve the desired final protein concentration (typically 0.5-1.0 mg/mL).

-

Add the test and control compounds to their respective wells to achieve the desired final concentration (typically 1 µM).

-

Prepare "minus-NADPH" control wells for each compound by adding buffer instead of the NADPH regenerating system.

-

-

Incubation:

-

Pre-incubate the plate at 37°C for 5-10 minutes.

-

Initiate the metabolic reaction by adding the NADPH regenerating system to all wells except the "minus-NADPH" controls.

-

Incubate the plate at 37°C with gentle shaking.

-

-

Time-Point Sampling:

-

At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), stop the reaction in the respective wells by adding a volume of ice-cold acetonitrile containing the internal standard.

-

The "0-minute" time point is typically taken immediately after the addition of the NADPH regenerating system.

-

-

Sample Processing and Analysis:

-

Centrifuge the plate to pellet the precipitated proteins.

-

Transfer the supernatant to a new 96-well plate for analysis by LC-MS/MS.

-

Quantify the remaining parent compound at each time point relative to the internal standard.

-

Data Analysis:

The rate of disappearance of the compound is used to calculate the in vitro half-life (t₁/₂) and intrinsic clearance (CLᵢₙₜ). The percentage of the compound remaining at each time point is plotted against time, and the t₁/₂ is determined from the slope of the linear portion of the curve.

Figure 3: Workflow for the in vitro liver microsomal stability assay.

Conclusion and Future Perspectives

The 2-(difluoromethyl)-6-methylpyridine scaffold is a valuable and versatile tool in the medicinal chemist's arsenal. Its unique combination of physicochemical properties allows it to serve as an effective bioisostere for several common functional groups, most notably hydroxyl, thiol, and pyridine-N-oxide moieties. The primary advantage of this bioisosteric replacement is the significant enhancement of metabolic stability, a key determinant of a drug candidate's in vivo performance.

While the synthesis of difluoromethylated pyridines can be complex, established methods provide a clear path for their incorporation into drug discovery programs. The case study in quorum sensing inhibitors highlights the potential of this strategy to yield compounds with improved or maintained biological activity and a more favorable ADME profile.

As our understanding of the nuanced effects of fluorine in drug design continues to grow, we can expect to see the increased application of strategic bioisosteres like 2-(difluoromethyl)-6-methylpyridine. Future research will likely focus on the development of more efficient and direct synthetic routes to this and related scaffolds, as well as a deeper exploration of its potential to modulate other key drug-like properties such as solubility and target residence time. The continued strategic deployment of such fluorinated bioisosteres will undoubtedly contribute to the development of safer and more effective medicines.

References

-

Katsuyama, I., Funabiki, K., & Matsui, M. (2008). A Facile Synthesis of 2-Difluoromethyl-6-methylpyridine-3,5-dicarboxylates. Heterocycles, 76(1), 631-638. [Link]

-

Ma, J., et al. (2020). A simple method for the synthesis of N-difluoromethylated pyridines and 4-pyridones/quinolones by using BrCF2COOEt as the difluoromethylation reagent. RSC Advances, 10(51), 30657-30661. [Link]

-

Tung, T. T., & Nguyen, T. Q. (2021). 2-Difluoromethylpyridine as a bioisosteric replacement of pyridine-N-oxide: the case of quorum sensing inhibitors. RSC Medicinal Chemistry, 12(12), 2065-2070. [Link]

-

Tung, T. T., & Nguyen, T. Q. (2021). 2-Difluoromethylpyridine as a bioisosteric replacement of pyridine-N-oxide: the case of quorum sensing inhibitors. PubMed Central. [Link]

-

ResearchGate. (2021). Protocol for the Human Liver Microsome Stability Assay. [Link]

-

Istrate, A., et al. (2021). Evaluation of Log P, pKa and Log D Predictions from the SAMPL7 Blind Challenge. ChemRxiv. [Link]

-

Serra, G., et al. (2022). Chemoselective Difluoromethylation of Nucleosides. Organic Letters, 24(25), 4657-4662. [Link]

-

Istrate, A., et al. (2021). Evaluation of log P, pKa, and log D predictions from the SAMPL7 blind challenge. Journal of Computer-Aided Molecular Design, 35(10), 1047-1068. [Link]

-

Sap, J., et al. (2021). Late-stage difluoromethylation: concepts, developments and perspective. Chemical Society Reviews, 50(12), 7041-7064. [Link]

-

Xing, G., et al. (2015). Fluorine in Drug Design: A Case Study with Fluoroanisoles. Angewandte Chemie International Edition, 54(48), 14486-14490. [Link]

-

Cyprotex. (n.d.). Microsomal Stability. [Link]

-

Grygorenko, O. O., et al. (2022). pKa – LogP plot covered by fluorine‐containing and non‐fluorinated.... ResearchGate. [Link]

-

AxisPharm. (n.d.). Microsomal Stability Assay Protocol. [Link]

-

Sharma, P. C., et al. (2022). The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. Drug Design, Development and Therapy, 16, 2681-2703. [Link]

-

Hu, B., et al. (2021). A Toolbox of Reagents for Difluoromethylthiolation. Accounts of Chemical Research, 54(14), 2943-2956. [Link]

-

Cambridge MedChem Consulting. (2021). Bioisosteric Replacements. [Link]

-

Mphahlele, M. J. (2016). Fundamental Methods in Drug Permeability, pKa LogP and LogDx Determination. ResearchGate. [Link]

Sources

- 1. Thawing and Incubating Human and Animal Liver Microsomes | Thermo Fisher Scientific - JP [thermofisher.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. Introduction of the difluoromethyl group at the meta- or para-position of pyridines through regioselectivity switch - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 9. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]

A Technical Guide to the Predicted ¹H NMR Spectrum of 2-(Difluoromethyl)-6-methylpyridine

Introduction

In the landscape of modern drug discovery and materials science, fluorinated organic molecules have become indispensable building blocks. The introduction of fluorine atoms can profoundly alter a molecule's pharmacokinetic and physicochemical properties, including metabolic stability, lipophilicity, and binding affinity. The difluoromethyl group (-CHF₂) is of particular interest as it can act as a bioisostere for hydroxyl or thiol groups, enhancing bioavailability while maintaining or improving biological activity.

2-(Difluoromethyl)-6-methylpyridine is a heterocyclic compound featuring both an electron-donating methyl group and a strongly electron-withdrawing difluoromethyl group on a pyridine scaffold. This substitution pattern creates a unique electronic environment that is reflected in its spectroscopic properties. Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive technique for elucidating the structure of such novel compounds.

This technical guide provides a comprehensive, in-depth prediction and analysis of the proton (¹H) NMR spectrum of 2-(Difluoromethyl)-6-methylpyridine. Leveraging fundamental principles of chemical shift theory, spin-spin coupling, and substituent effects, we will deconstruct the anticipated spectrum to serve as a predictive reference for researchers in synthesis, medicinal chemistry, and materials development.

Theoretical Framework for Spectral Prediction

The predicted ¹H NMR spectrum is governed by the molecule's electronic structure and the through-bond interactions of its nuclear spins. The analysis rests on two core principles: substituent-induced changes in chemical shifts and the patterns of spin-spin (J) coupling.

Substituent Effects on the Pyridine Ring

The chemical shifts of the aromatic protons on the pyridine ring are modulated by the electronic properties of the substituents at the C2 and C6 positions.

-

Electron-Donating Group (EDG): The 6-methyl (-CH₃) group is a weak electron-donating group. Through inductive and hyperconjugative effects, it increases the electron density of the pyridine ring. This heightened shielding causes the ring protons to resonate at a higher field (lower δ, ppm). The effect is most pronounced at the ortho (H5) and para (H3) positions.[1]

-

Electron-Withdrawing Group (EWG): The 2-(difluoromethyl) (-CHF₂) group is a potent electron-withdrawing group due to the high electronegativity of the two fluorine atoms. This effect significantly deshields the ring protons, causing them to resonate at a lower field (higher δ, ppm). This deshielding is strongest at the ortho (H3) and para (H5) positions.

The final chemical shifts of the aromatic protons (H3, H4, and H5) result from the interplay of these opposing electronic influences. The strong deshielding from the -CHF₂ group is expected to dominate, shifting all aromatic protons downfield relative to a simple methylpyridine.

Principles of Spin-Spin Coupling

Spin-spin coupling, or J-coupling, is the indirect interaction between nuclear spins transmitted through the bonding electrons, resulting in the splitting of NMR signals.[2] The magnitude of this interaction is given by the coupling constant, J, measured in Hertz (Hz).

-

Proton-Proton (H-H) Coupling: In the pyridine ring, protons on adjacent carbons (ortho) exhibit a ³JHH coupling typically in the range of 7-9 Hz. Protons separated by four bonds (meta) show a smaller ⁴JHH coupling of 2-3 Hz.

-

Proton-Fluorine (H-F) Coupling: Fluorine (¹⁹F) has a nuclear spin of I=½, similar to a proton, and engages in strong J-coupling.[3]

-

Geminal Coupling (²JHF): The coupling between the proton and the two fluorine atoms within the -CHF₂ group is very large, typically between 50 and 60 Hz.[4]

-

Long-Range Coupling (ⁿJHF): Coupling can occur over multiple bonds. A notable interaction is the four-bond coupling (⁴JHF) between the fluorine atoms of the -CHF₂ group and the adjacent H3 proton on the ring, which is expected to be around 1-4 Hz.[5]

-

Predicted ¹H NMR Spectrum: A Detailed Analysis

Based on the principles outlined above, the ¹H NMR spectrum of 2-(Difluoromethyl)-6-methylpyridine is predicted to exhibit four distinct signals.

Aromatic Region: H4, H5, and H3 Protons

The three protons on the pyridine ring form a coupled spin system. Their chemical shifts are dictated by the combined electronic effects of the substituents.

-

H4 Proton (meta to both groups):

-

Predicted Chemical Shift (δ): ~7.80 - 7.95 ppm. This proton is meta to both the EDG and the EWG. It will be the central, most downfield signal in the aromatic multiplet, primarily influenced by the overall electron deficiency of the ring.

-

Predicted Multiplicity: Triplet (t) or Triplet of doublets (td). It is coupled to both H3 and H5. Since ³JH3-H4 and ³JH4-H5 are expected to be similar (~8.0 Hz), the signal will approximate a triplet. Any long-range couplings would add further complexity.

-

Predicted Coupling Constants: ³JH4-H3 ≈ 8.0 Hz; ³JH4-H5 ≈ 8.0 Hz.

-

-

H5 Proton (ortho to -CH₃, para to -CHF₂):

-

Predicted Chemical Shift (δ): ~7.45 - 7.60 ppm. This proton experiences shielding from the ortho methyl group but strong deshielding from the para difluoromethyl group. The net effect places it downfield, but upfield relative to H3 and H4.

-

Predicted Multiplicity: Doublet (d). It is primarily coupled to the H4 proton. A small four-bond coupling to the methyl protons (⁴JHH) might slightly broaden the peaks.

-

Predicted Coupling Constants: ³JH5-H4 ≈ 8.0 Hz.

-

-

H3 Proton (ortho to -CHF₂, para to -CH₃):

-

Predicted Chemical Shift (δ): ~7.65 - 7.80 ppm. This proton is strongly deshielded by the adjacent -CHF₂ group, making it significantly downfield. The weak shielding from the para methyl group offers minimal compensation.

-

Predicted Multiplicity: Doublet of triplets (dt) or a complex multiplet. It exhibits a primary splitting from the ortho H4 proton (³JH3-H4) and a smaller, secondary splitting from the two fluorine atoms of the -CHF₂ group (⁴JH3-F).

-

Predicted Coupling Constants: ³JH3-H4 ≈ 8.0 Hz; ⁴JH3-F ≈ 1.5 Hz.

-

Difluoromethyl Region: -CHF₂ Proton

This signal is one of the most characteristic features of the molecule.

-

Predicted Chemical Shift (δ): ~6.70 - 6.90 ppm. The proton is attached to a carbon bearing two highly electronegative fluorine atoms and an aromatic ring, resulting in a substantial downfield shift. This region is often clear of other signals.

-

Predicted Multiplicity: Triplet (t). The proton is coupled to two equivalent fluorine atoms, splitting the signal into a triplet according to the 2nI+1 rule (where n=2, I=½).

-

Predicted Coupling Constants: ²JH-F ≈ 55.0 Hz. This large geminal coupling is a hallmark of the -CHF₂ group.[4]

Methyl Region: -CH₃ Protons

This signal appears in the upfield, aliphatic region of the spectrum.

-

Predicted Chemical Shift (δ): ~2.60 - 2.75 ppm. This is a typical chemical shift for a methyl group attached to a pyridine ring. The presence of the electron-withdrawing -CHF₂ group at the other ortho position (C2) will likely shift it slightly downfield compared to 2,6-lutidine.

-

Predicted Multiplicity: Singlet (s). These three protons are equivalent and are not expected to show significant coupling to other protons, though minor broadening from unresolved long-range coupling to H5 is possible.

-

Predicted Coupling Constants: Not applicable.

Summary of Predicted Spectral Data

The predicted ¹H NMR parameters for 2-(Difluoromethyl)-6-methylpyridine are summarized in the table below for clarity and quick reference.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

| H4 | 7.80 - 7.95 | Triplet (t) | ³JH4-H3 ≈ 8.0³JH4-H5 ≈ 8.0 |

| H3 | 7.65 - 7.80 | Doublet of triplets (dt) | ³JH3-H4 ≈ 8.0⁴JH3-F ≈ 1.5 |

| H5 | 7.45 - 7.60 | Doublet (d) | ³JH5-H4 ≈ 8.0 |

| -CHF₂ | 6.70 - 6.90 | Triplet (t) | ²JH-F ≈ 55.0 |

| -CH₃ | 2.60 - 2.75 | Singlet (s) | N/A |

Visualization of Key Nuclear Interactions

The following diagram illustrates the primary spin-spin coupling networks within the 2-(Difluoromethyl)-6-methylpyridine molecule that define the predicted ¹H NMR spectrum.

Sources

- 1. 1H chemical shifts in NMR. Part 18.1 Ring currents and π-electron effects in hetero-aromatics - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. rsc.org [rsc.org]

- 5. researchgate.net [researchgate.net]

Methodological & Application

Application Note: Strategic C-H Difluoromethylation of 6-Methylpyridine

This Application Note and Protocol guide details the strategic C-H difluoromethylation of 6-methylpyridine (2-picoline). It is designed for medicinal chemists and process scientists requiring robust, field-proven methodologies for late-stage functionalization.

Executive Summary & Strategic Analysis

The difluoromethyl group (